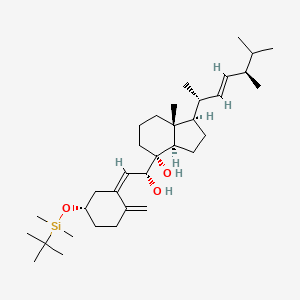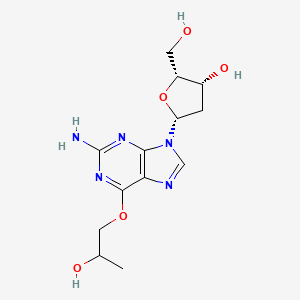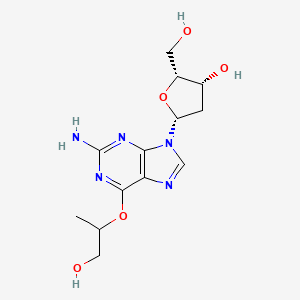
(3β,5Z,7R,8α,22E)-3S-tert-Butyldimethylsilyl-9,10-secoergosta-5,10(19),22-triene-7,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3β,5Z,7R,8α,22E)-3S-tert-Butyldimethylsilyl-9,10-secoergosta-5,10(19),22-triene-7,8-diol, also known as this compound, is a useful research compound. Its molecular formula is C₃₄H₆₀O₃Si and its molecular weight is 544.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Downstream Processing of Biologically Produced Diols
Biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, have significant industrial applications due to their wide range of uses. The recovery and purification of these diols from fermentation broth represent a major cost in their microbial production. Techniques such as evaporation, distillation, membrane filtration, and liquid–liquid extraction have been studied for their efficiency in the separation process. Improvements in yield, purity, and energy consumption are needed for these separation technologies (Zhi-Long Xiu & A. Zeng, 2008).
Decomposition of Methyl Tert-Butyl Ether (MTBE)
The decomposition of methyl tert-butyl ether (MTBE), a gasoline additive, using hydrogen in a cold plasma reactor was investigated to address environmental concerns. Radio frequency (RF) plasma reactors were found to be effective in decomposing MTBE into simpler compounds like methane, ethylene, and acetylene. This study demonstrates an alternative method for MTBE decomposition, contributing to environmental protection efforts (L. Hsieh et al., 2011).
Etherification of Glycerol
The etherification process of glycerol with tert-butyl alcohol (TBA) and other solvents has been reviewed, focusing on the formation of ether products such as mono tert-butyl glycerol ether (MTBG), di tert-butyl glycerol ether (DTBG), and tri tert-butyl glycerol ether (TTBG). The solvent-free glycerol etherification approach, in particular, may offer advantages in terms of conversion, selectivity, and yield of reaction products, presenting an area for further research (Prakas Palanychamy et al., 2022).
MTBE Separation via Pervaporation
Pervaporation, a membrane process, has been identified as optimal for the highly selective separation of organic mixtures, particularly in the production of Methyl Tert-butyl Ether (MTBE), a common fuel additive. Polymer membranes, especially those made from materials like poly(vinyl alcohol) and cellulose acetate, have shown promise in the separation of methanol/MTBE mixtures, indicating the significance of membrane technology in industrial applications (A. Pulyalina et al., 2020).
Propriétés
IUPAC Name |
(1R,3aR,4R,7aR)-4-[(1R,2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]-1-hydroxyethyl]-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60O3Si/c1-23(2)24(3)13-14-26(5)29-17-18-30-33(29,9)19-12-20-34(30,36)31(35)22-27-21-28(16-15-25(27)4)37-38(10,11)32(6,7)8/h13-14,22-24,26,28-31,35-36H,4,12,15-21H2,1-3,5-11H3/b14-13+,27-22-/t24-,26+,28-,29+,30+,31+,33+,34+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBLYTWRNMYVCA-WXORQISSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@]2([C@@H](/C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)
![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)
![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)


